(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid
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Overview
Description
(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-ethylsulfamoyl group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the reaction of a phenylboronic acid derivative with an appropriate sulfonamide and alkylating agent under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, where the phenylboronic acid derivative is reacted with an aryl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol, and the product is purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of molecular probes and sensors for detecting biological molecules. Its ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate interactions.
Medicine: In medicine, this compound is explored for its potential as a therapeutic agent. Boronic acids have been investigated for their inhibitory effects on enzymes such as proteases and kinases, which are involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including pharmaceuticals and agrochemicals. Its role in catalysis and material science is also significant.
Mechanism of Action
The mechanism of action of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its role as a molecular probe and in enzyme inhibition. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or carbohydrate binding in biological studies.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.
4-(Methanesulfonyl)phenylboronic acid: Similar structure but with a methanesulfonyl group instead of an N-ethylsulfamoyl group.
2-Methylphenylboronic acid: Lacks the sulfonamide group but has a similar phenylboronic acid core.
Uniqueness: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is unique due to the presence of the N-ethylsulfamoyl group, which imparts specific chemical properties and reactivity. This substitution enhances its ability to interact with biological molecules and increases its versatility in synthetic applications compared to simpler boronic acids.
Properties
IUPAC Name |
[4-(ethylsulfamoyl)-2-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-3-11-16(14,15)8-4-5-9(10(12)13)7(2)6-8/h4-6,11-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEIERVEUKRVNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681590 |
Source
|
Record name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-46-6 |
Source
|
Record name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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